molecular formula C29H25N3O4S B10888045 methyl (2-{(E)-[(2Z)-3-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate

methyl (2-{(E)-[(2Z)-3-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate

Cat. No.: B10888045
M. Wt: 511.6 g/mol
InChI Key: CDQFYFJATCSYOT-RCALMMMNSA-N
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Description

METHYL 2-(2-{[3-[2-(1H-INDOL-3-YL)ETHYL]-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETATE is a complex organic compound that features an indole moiety, a thiazole ring, and a phenoxyacetic acid ester. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(2-{[3-[2-(1H-INDOL-3-YL)ETHYL]-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETATE typically involves multi-step organic reactions. One common approach is to start with the synthesis of the indole derivative, followed by the formation of the thiazole ring, and finally the esterification to form the phenoxyacetic acid ester.

    Indole Derivative Synthesis: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Thiazole Ring Formation: The thiazole ring can be formed by the reaction of a thiourea derivative with an α-haloketone.

    Esterification: The final step involves the esterification of the phenoxyacetic acid with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(2-{[3-[2-(1H-INDOL-3-YL)ETHYL]-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETATE can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include various substituted indole derivatives, dihydrothiazole compounds, and phenoxyacetic acid esters with different functional groups.

Scientific Research Applications

METHYL 2-(2-{[3-[2-(1H-INDOL-3-YL)ETHYL]-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETATE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of METHYL 2-(2-{[3-[2-(1H-INDOL-3-YL)ETHYL]-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETATE involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thiazole ring can interact with metal ions, affecting their biological availability. The phenoxyacetic acid ester can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(1H-indol-3-yl)acetate: This compound shares the indole moiety but lacks the thiazole ring and phenoxyacetic acid ester.

    2-(1H-indol-3-yl)ethanol: Similar indole structure but with an alcohol functional group instead of an ester.

    Phenylthiazole derivatives: These compounds contain the thiazole ring but lack the indole moiety.

Uniqueness

METHYL 2-(2-{[3-[2-(1H-INDOL-3-YL)ETHYL]-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETATE is unique due to its combination of an indole moiety, a thiazole ring, and a phenoxyacetic acid ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C29H25N3O4S

Molecular Weight

511.6 g/mol

IUPAC Name

methyl 2-[2-[(E)-[3-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetate

InChI

InChI=1S/C29H25N3O4S/c1-35-27(33)19-36-25-14-8-5-9-20(25)17-26-28(34)32(29(37-26)31-22-10-3-2-4-11-22)16-15-21-18-30-24-13-7-6-12-23(21)24/h2-14,17-18,30H,15-16,19H2,1H3/b26-17+,31-29?

InChI Key

CDQFYFJATCSYOT-RCALMMMNSA-N

Isomeric SMILES

COC(=O)COC1=CC=CC=C1/C=C/2\C(=O)N(C(=NC3=CC=CC=C3)S2)CCC4=CNC5=CC=CC=C54

Canonical SMILES

COC(=O)COC1=CC=CC=C1C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CCC4=CNC5=CC=CC=C54

Origin of Product

United States

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